molecular formula C20H18FNO4 B11094031 5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11094031
M. Wt: 355.4 g/mol
InChI Key: OTPWAQAAEHROHU-VLGSPTGOSA-N
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Description

5-(2-Fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrol-2-one core, which is a versatile scaffold in drug design due to its ability to interact with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde, phenylacetic acid, and 2-hydroxypropylamine.

    Formation of Intermediate: The initial step involves the condensation of 2-fluorobenzaldehyde with phenylacetic acid under acidic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a base to form the pyrrol-2-one core.

    Functionalization: Subsequent functionalization steps introduce the hydroxy and phenylcarbonyl groups, typically through selective oxidation and acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Halogenating agents like NBS (N-Bromosuccinimide) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s ability to interact with enzymes and receptors makes it a candidate for studying biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, 5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological targets, offering possibilities for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile functional groups.

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
  • 5-(2-Methylphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

Compared to similar compounds, 5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and ability to form strong hydrogen bonds. These characteristics can enhance the compound’s biological activity and specificity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C20H18FNO4

Molecular Weight

355.4 g/mol

IUPAC Name

(4Z)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C20H18FNO4/c1-12(23)11-22-17(14-9-5-6-10-15(14)21)16(19(25)20(22)26)18(24)13-7-3-2-4-8-13/h2-10,12,17,23-24H,11H2,1H3/b18-16-

InChI Key

OTPWAQAAEHROHU-VLGSPTGOSA-N

Isomeric SMILES

CC(CN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC=CC=C3F)O

Canonical SMILES

CC(CN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=C3F)O

Origin of Product

United States

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